molecular formula C15H20N4O2 B4987680 N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4987680
M. Wt: 288.34 g/mol
InChI Key: PQBYHMBUGWQUKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTB is a triazole derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been proposed that N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide exerts its antibacterial and antifungal activities by inhibiting the synthesis of bacterial and fungal cell walls. N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have biochemical and physiological effects in various studies. N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been reported to inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi. N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to induce apoptosis in cancer cells. In addition, N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been reported to have low toxicity in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent antibacterial, antifungal, and anticancer activities. N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has also been used as a building block for the synthesis of novel materials. However, N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

For N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide research include the development of N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide-based materials, investigation of its mechanism of action, and evaluation of its toxicity and pharmacokinetics in vivo.

Synthesis Methods

N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized using different methods, including the reaction of 1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid with 3-methoxypropylamine in the presence of a coupling reagent. Another method involves the reaction of 1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid with 3-methoxypropyl isocyanate. Both methods have been reported to yield N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide in high purity and yield.

Scientific Research Applications

N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been reported to exhibit potent antibacterial and antifungal activities. It has also been shown to have anticancer properties by inducing apoptosis in cancer cells. N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been used as a building block for the synthesis of novel materials, including polymers and dendrimers.

properties

IUPAC Name

N-(3-methoxypropyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-12-6-3-4-7-13(12)10-19-11-14(17-18-19)15(20)16-8-5-9-21-2/h3-4,6-7,11H,5,8-10H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBYHMBUGWQUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(N=N2)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxypropyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

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